molecular formula C15H21NO B3227029 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 1260230-73-6

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol

Cat. No. B3227029
CAS RN: 1260230-73-6
M. Wt: 231.33 g/mol
InChI Key: ACJRQBSQRDKBHB-UHFFFAOYSA-N
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Description

“3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol” is a chemical compound with the CAS Number: 81879-64-3 . It has a molecular weight of 229.32 . The IUPAC name for this compound is 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one .


Synthesis Analysis

The synthesis of this compound involves the reduction of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-ones with sodium tetrahydridoborate . Another method involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a catalyst composed of a ruthenium complex .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19NO/c17-15-13-7-4-8-14 (15)11-16 (10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, the reduction of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-ones with sodium tetrahydridoborate gives the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Conformational Analysis

  • Structural Study : The 3-azabicyclo[3.3.1]nonane derivatives, including 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols, exhibit a preference for a flattened chair-chair conformation influenced by steric factors. This conformational behavior is significant in understanding the physical and chemical properties of these compounds (Arias-Pérez, Alejo, & Maroto, 1997).

Stereochemical Properties

  • Stereoelectronic Effects : Spectroscopic studies on various derivatives, including 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-α(β)-ols, have revealed significant stereoelectronic effects. These effects are crucial for understanding the reactivity and interaction of these compounds (Iriepa, Gil-Alberdi, & Gálvez, 1992).

Synthesis and Structural Studies

  • Novel Synthesis Approaches : Research on 3-azabicyclo[3.3.1]nonane derivatives, including synthesis techniques, has led to the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Ho & Lin, 1997).
  • Crystallographic Analysis : X-ray diffraction studies provide insights into the crystal structures of these compounds, which are critical for understanding their chemical behavior and potential applications (Bailey, Berlin, & Holt, 1984).

Pharmacological Potential

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-15-13-7-4-8-14(15)11-16(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJRQBSQRDKBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)C2O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol

Synthesis routes and methods

Procedure details

N-benzyl-3-azabicyclo[3.3.1]nonane-9-one (28) was synthesized according to a method described in J. Med. Chem. 1994, 37, 2831-2840. Sodium borohydride (1.49 g) was added into the MeOH (80 ml) solution of (28) (6.75 g) with chilling on ice. After its mixture was stirred for 1 hour with chilling on ice, its solvent was evaporated under reduced pressure. Water was added to its residue, which was then subjected to extraction with methylene chloride, followed by drying its organic layer with anhydrous magnesium sulfate. Its solvent was evaporated under reduced pressure to produce a crude compound (29) (6.52 g).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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